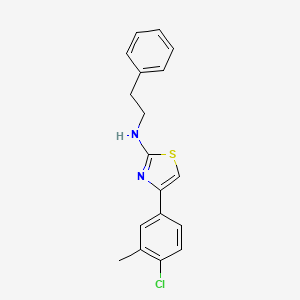

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine

Description

The compound “(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine” is a structurally complex molecule featuring:

- A 4-chloro-3-methylphenyl group attached to a 2,5-thiazolyl heterocyclic ring.

- A 2-phenylethylamine side chain.

Its synthesis would likely follow methods analogous to chlorinated phenyl carbamates or thiazole derivatives described in prior literature .

Properties

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-13-11-15(7-8-16(13)19)17-12-22-18(21-17)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURCAJDEOGLNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NCCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Aromatic Substitution: The 4-chloro-3-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Amine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

- Anticancer Activity : Recent studies have demonstrated its potential as an anticancer agent. For instance, in vitro tests on MCF-7 breast cancer cells showed significant cytotoxic effects at concentrations of 250 and 300 μg/ml, with apoptosis confirmed through DNA fragmentation assays.

Biological Studies

Research has indicated that (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine interacts with various biological targets:

- Mechanism of Action : The compound can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects depending on the target.

Materials Science

Due to its unique structure, this compound is also valuable in developing novel materials with specific electronic properties. Its application in materials science is supported by ongoing research into its electronic characteristics and potential uses in organic electronics.

Study on MCF-7 Cells

In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in cell viability:

| Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 250 | 45 |

| 300 | 30 |

These findings indicate its promising role as a lead compound for further development in cancer therapeutics.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with key proteins involved in cancer progression. These interactions suggest a mechanism by which the compound exerts its cytotoxic effects.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Comparisons

Key Analogues Identified:

Chlorinated Phenyl Carbamates (e.g., 4a–i, 5a–i, 6a–i): Described by Ferriz et al. and Imramovsky et al., these compounds share a chlorinated phenyl core but differ in substituents (e.g., carbamate groups vs. thiazole rings) . Lipophilicity: The target compound’s 4-chloro-3-methylphenyl group likely enhances lipophilicity compared to mono-chlorinated analogues (e.g., 4a–i), as additional halogenation and alkylation typically increase log k values .

Substrate Analogues with Amino/Nitro Groups (e.g., 4-aminobenzylamine, 3-amino-4-chlorobenzoic acid): These compounds () feature aromatic amines but lack heterocyclic systems. The thiazole ring in the target compound may confer improved metabolic stability or altered binding kinetics compared to purely aromatic amines .

Chlorophenyl Amines (e.g., 1-(chlorophenyl)propan-2-amine) :

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Analogues

Notes:

- Lipophilicity : The 4-chloro-3-methylphenyl group may increase log k beyond values reported for dichlorophenyl carbamates (e.g., 5a–i with log k ~3.8) due to synergistic halogen and methyl effects .

Biological Activity

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine, a compound with the molecular formula , has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides.

- Aromatic Substitution : The 4-chloro-3-methylphenyl group is introduced via nucleophilic aromatic substitution.

- Amine Introduction : The final step involves the introduction of the amine group to form the complete structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor interactions, leading to diverse biological effects depending on the specific context of use.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated significant growth inhibition at concentrations of 250 and 300 μg/ml, with evidence of apoptosis observed through DNA fragmentation assays .

- Comparative Studies : In comparison to other thiadiazole derivatives, this compound has shown promising results in inhibiting tumor growth, suggesting it may serve as a lead compound for further development in cancer therapeutics .

Case Studies

-

Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in cell viability. The study utilized MTT assays and confirmed apoptosis through AO/PI staining methods .

Concentration (μg/ml) Cell Viability (%) 0 100 250 45 300 30 - Mechanistic Insights : The compound's mechanism was explored through molecular docking studies that indicated favorable binding interactions with key proteins involved in cancer progression. These findings support its potential role as a therapeutic agent against malignancies .

Applications in Medicinal Chemistry

The compound is not only significant for its anticancer properties but also serves as a building block for synthesizing other pharmaceutical compounds. Its unique structural features make it valuable in materials science for developing novel electronic materials due to its specific electronic properties.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))(2-phenylethyl)amine, and what methodologies address them?

- Answer : Synthesis involves multi-step reactions requiring precise control of intermediates. For example, nitro-group reduction (e.g., using iron powder/formic acid) and dehydration with phosphorus oxychloride (POCl₃) are critical steps . Challenges include regioselectivity in thiazole ring formation and maintaining stability of the phenylethylamine moiety during acidic/basic conditions. Characterization via NMR (e.g., resolving overlapping signals at δ 171.4–173.0 ppm for C4/C6) and mass spectrometry is essential for structural validation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Answer : High-performance liquid chromatography (HPLC) with capacity factor (log k) analysis is recommended for assessing lipophilicity and purity . Crystallographic studies (e.g., hydrogen-bonding patterns in analogous phenylethylamine derivatives) provide structural confirmation, particularly for resolving stereochemical ambiguities .

Q. What experimental designs are suitable for preliminary pharmacological screening of this compound?

- Answer : Use in vitro antioxidant assays (e.g., DPPH radical scavenging) and anti-inflammatory models (e.g., carrageenan-induced edema in rodents) with dose-response curves. Ensure replicates (e.g., 4 replicates with 5 plants/group in split-plot designs) to account for biological variability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for target specificity?

- Answer : Employ density functional theory (DFT) to analyze electronic effects of the 4-chloro-3-methylphenyl group on thiazole ring reactivity. Molecular docking against targets (e.g., dopamine-β-hydroxylase) can predict binding affinity, guided by crystallographic data from analogous phenylethylamine derivatives .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Answer : Conduct meta-analyses using standardized protocols (e.g., fixed harvest seasons and rootstock variables ). Cross-validate in vitro results with ex vivo tissue models and adjust for confounding factors like solvent polarity effects on compound stability .

Q. How does environmental persistence of this compound impact ecotoxicological risk assessments?

- Answer : Follow frameworks like Project INCHEMBIOL to study abiotic/biotic degradation pathways. Use HPLC-MS to quantify residues in environmental compartments (water, soil) and assess bioaccumulation potential via partition coefficients (log P) .

Q. What advanced synthetic routes improve yield while minimizing hazardous byproducts?

- Answer : Catalytic hydrogenation (e.g., Pd/C) for nitro-group reduction reduces reliance on iron powder, enhancing safety and yield (e.g., 72% yield in analogous syntheses ). Microwave-assisted synthesis may accelerate thiazole cyclization while reducing POCl₃ usage .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.